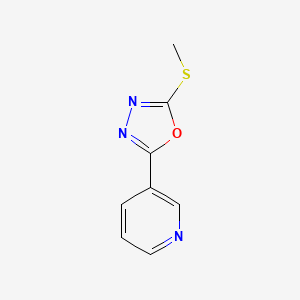![molecular formula C15H16N2O4 B7541069 3-Methyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]butanoic acid](/img/structure/B7541069.png)
3-Methyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]butanoic acid, also known as MPBC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPBC is a type of amino acid derivative that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 3-Methyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]butanoic acid is not fully understood. However, studies have suggested that this compound may exert its antiproliferative and neuroprotective effects by modulating various signaling pathways such as the MAPK/ERK pathway and the PI3K/Akt pathway. This compound has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. This compound has been shown to decrease the expression of various oncogenes such as c-Myc and cyclin D1, which are involved in cell proliferation. This compound has also been found to increase the expression of tumor suppressor genes such as p53 and p21, which are involved in cell cycle arrest and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
3-Methyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]butanoic acid has several advantages and limitations for lab experiments. One of the advantages is that this compound is relatively easy to synthesize and purify. This compound also exhibits potent antiproliferative and neuroprotective effects, making it a potential candidate for drug discovery and neuroprotection. However, one of the limitations is that the mechanism of action of this compound is not fully understood, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for 3-Methyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]butanoic acid research. One of the directions is to further elucidate the mechanism of action of this compound. This will help in optimizing its therapeutic potential and identifying potential drug targets. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo. This will help in determining the optimal dosing and administration route for this compound. Additionally, further studies are needed to determine the toxicity and safety profile of this compound.
Synthesemethoden
The synthesis of 3-Methyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]butanoic acid involves the reaction of 5-phenyl-1,2-oxazole-3-carboxylic acid with 3-methyl-2-aminobutanoic acid. The reaction is catalyzed by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of a base such as triethylamine (TEA) or N-methylmorpholine (NMM). The reaction yields this compound, which can be purified using various techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
3-Methyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]butanoic acid has been extensively studied for its potential applications in various fields such as drug discovery, cancer treatment, and neuroprotection. This compound has been found to exhibit antiproliferative activity against various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been shown to protect neurons from oxidative stress-induced cell death, making it a potential candidate for neuroprotection.
Eigenschaften
IUPAC Name |
3-methyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-9(2)13(15(19)20)16-14(18)11-8-12(21-17-11)10-6-4-3-5-7-10/h3-9,13H,1-2H3,(H,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWDHBPKFHWQQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1=NOC(=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7541001.png)
![3-fluoro-N-[2-[(3-fluorobenzoyl)amino]-1,3-benzothiazol-6-yl]benzamide](/img/structure/B7541008.png)

![1-[[2-(3,4-Dichlorophenyl)acetyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7541030.png)
![3-[(2,5-Dimethylthiophene-3-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B7541033.png)
![1-[[2-(4-Fluorophenyl)acetyl]amino]cycloheptane-1-carboxylic acid](/img/structure/B7541041.png)
![Ethyl 1-[3-[2-cyanoethyl(methyl)amino]-3-oxopropyl]piperidine-3-carboxylate](/img/structure/B7541043.png)

![Hexanoic acid,6-[(1h-indazol-5-ylcarbonyl)amino]-](/img/structure/B7541062.png)
![2-Hydroxy-5-[3-(oxolan-2-yl)propanoylamino]benzoic acid](/img/structure/B7541075.png)

![3-Methyl-2-[(1-phenyltriazole-4-carbonyl)amino]butanoic acid](/img/structure/B7541086.png)
![3-methyl-2-[(3-oxo-4H-1,4-benzoxazine-6-carbonyl)amino]butanoic acid](/img/structure/B7541090.png)
